molecular formula C12H11NO3 B13185942 Ethyl [(4-ethynylphenyl)carbamoyl]formate

Ethyl [(4-ethynylphenyl)carbamoyl]formate

Cat. No.: B13185942
M. Wt: 217.22 g/mol
InChI Key: BUHQKSZIDNZROX-UHFFFAOYSA-N
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Description

Ethyl [(4-ethynylphenyl)carbamoyl]formate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an ethyl ester. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-ethynylphenyl)carbamoyl]formate typically involves the reaction of 4-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

[ \text{4-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Palladium catalysts and copper iodide (CuI) are commonly used in Sonogashira coupling reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl [(4-ethynylphenyl)carbamoyl]formate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl [(4-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(4-nitrophenyl)carbamoyl]formate
  • Ethyl [(4-methoxyphenyl)carbamoyl]formate
  • Ethyl [(4-chlorophenyl)carbamoyl]formate

Uniqueness

Ethyl [(4-ethynylphenyl)carbamoyl]formate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for unique chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-(4-ethynylanilino)-2-oxoacetate

InChI

InChI=1S/C12H11NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14)

InChI Key

BUHQKSZIDNZROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C#C

Origin of Product

United States

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